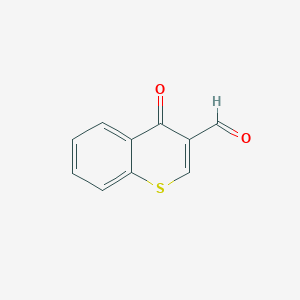

4-Oxo-4H-thiochromene-3-carbaldehyde

Description

BenchChem offers high-quality 4-Oxo-4H-thiochromene-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4H-thiochromene-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H6O2S |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

4-oxothiochromene-3-carbaldehyde |

InChI |

InChI=1S/C10H6O2S/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-6H |

InChI Key |

UBHXHANDDCHPTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CS2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

3-formylthiochromone synonyms and IUPAC nomenclature

The following technical guide details the structural identity, synthetic protocols, and reactivity profile of 3-formylthiochromone.

** IUPAC Nomenclature, Synthetic Access, and Chemical Reactivity**

Structural Identity & Nomenclature

3-Formylthiochromone is a sulfur-containing heterocyclic scaffold belonging to the benzothiopyran class.[1] It is the sulfur bioisostere of 3-formylchromone, a privileged structure in medicinal chemistry. The substitution of the ring oxygen with sulfur significantly alters the electron density distribution, enhancing lipophilicity and modifying the reactivity of the C-2 position toward nucleophiles.

Nomenclature Standards

To ensure precision in technical documentation and patent filings, the following nomenclature hierarchy is recommended:

| System | Name | Notes |

| IUPAC (Preferred) | 4-oxo-4H-1-benzothiopyran-3-carbaldehyde | Explicitly defines the ketone (4-oxo) and the sulfur position (1).[1] |

| Systematic Synonym | 4-oxo-4H-thiochromene-3-carbaldehyde | Common in older heterocyclic literature.[1] |

| Chemical Abstract | 4H-1-Benzothiopyran-3-carboxaldehyde, 4-oxo- | Used for indexing.[1][2][3] |

| Abbreviation | 3-FTC | Non-standard; define before use. |

⚠️ Critical Distinction: Researchers frequently confuse this compound with its oxygen analog, 3-formylchromone (CAS: 17422-74-1).[1]

-

Oxygen Analog: C₁₀H₆O₃ (MW: 174.15)

-

Sulfur Analog (Topic): C₁₀H₆O₂S (MW: 190.[1]22) – Ensure your stoichiometry calculations account for this mass difference.

Synthetic Access: The Vilsmeier-Haack Protocol

The synthesis of 3-formylthiochromone is non-trivial compared to its oxygen analog.[1] The standard Vilsmeier-Haack formylation of thiochroman-4-one is highly temperature-dependent.[1]

Expert Insight: The Temperature Switch

A critical failure point in this protocol is reaction temperature.[1]

-

At 20°C: The reaction yields primarily the

-chlorovinyl aldehyde intermediate, failing to eliminate fully to the aromatic thiochromone system. -

At 100°C: The thermal energy drives the elimination of HCl and the aromatization of the heterocyclic ring to yield the desired 3-formylthiochromone.

Step-by-Step Protocol

Precursor: Thiochroman-4-one (CAS: 3528-17-4)

Reagents: Phosphorus Oxychloride (

-

Vilsmeier Complex Formation:

-

Substrate Addition:

-

Thermal Aromatization (Critical Step):

-

Allow the mixture to warm to room temperature.

-

Heat to 100°C and stir for 4–6 hours. This forces the elimination of the intermediate chlorovinyl species to form the conjugated thiochromone ring.

-

-

Hydrolysis & Workup:

Reaction Workflow Diagram

Caption: Thermal dependence of the Vilsmeier-Haack synthesis for 3-formylthiochromone.

Chemical Reactivity Profile

3-Formylthiochromone is a poly-electrophilic system .[1] Its reactivity is governed by three specific carbon centers susceptible to nucleophilic attack.[1]

Electrophilic Centers[3]

-

The Aldehyde (CHO): Reacts with primary amines (Schiff bases) and active methylenes (Knoevenagel condensation).[1]

-

The C-2 Position: The "soft" electrophilic center.[1] The sulfur atom makes C-2 highly susceptible to Michael-type addition-elimination sequences.[1] Nucleophilic attack here often leads to ring opening (pyrone ring cleavage).[1]

-

The C-4 Carbonyl: Generally less reactive due to conjugation but participates in annulation reactions.[1]

Reactivity Pathway Diagram

Caption: Divergent synthesis pathways based on nucleophile selection.

Applications in Drug Discovery

The 3-formylthiochromone scaffold acts as a versatile precursor for constructing fused heterocyclic libraries.[1]

Bioisosteric Replacement

It is used to replace the chromone core in flavonoids to improve metabolic stability.[1] The thioether linkage is generally more resistant to oxidative cleavage than the ether linkage in chromones.[1]

Synthesis of Benzothiazepines

Reaction with o-aminothiophenol or o-phenylenediamine yields benzothiazepines and benzodiazepines.[1][4] These derivatives are heavily screened for:

-

Antimicrobial Activity: Specifically against Gram-positive strains (e.g., S. aureus).[1]

-

Anticancer Potential: Intercalating agents that target DNA.[1]

Enzyme Inhibition

Derivatives synthesized via the Knoevenagel pathway (e.g., with rhodanine) have shown efficacy as aldose reductase inhibitors, relevant for diabetic complication therapies.

References

-

IUPAC Nomenclature Rules: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. Link

- Synthesis & Temperature Dependence:Thiochroman-4-ones: Synthesis and reactions. Journal of Sulfur Chemistry, 2008. (Detailed review of the Vilsmeier-Haack conditions on thiochromanones).

-

Reactivity Profile: Reactivity of 3-formyl- and 3-cyanothiochromones toward some N- and C-nucleophiles.[1][4] Russian Journal of Organic Chemistry.[1] (Details the C-2 vs CHO selectivity).

-

Biological Applications: Synthesis and biological evaluation of thiochromone derivatives. European Journal of Medicinal Chemistry.[1] (Validation of the scaffold in drug design).

Sources

Biological Activity of Thiochromene-3-Carbaldehyde Derivatives

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Sulfur Advantage

Thiochromene-3-carbaldehyde (2H-thiochromene-3-carbaldehyde) represents a privileged scaffold in medicinal chemistry, serving as a bioisostere to the widely studied chromene-3-carbaldehyde. The substitution of the heterocyclic oxygen with sulfur introduces critical physicochemical changes—specifically enhanced lipophilicity and altered electronic distribution—which often result in superior membrane permeability and distinct binding affinities for biological targets.

This guide dissects the biological profile of this scaffold, focusing on its derivatization into potent anticancer, antimicrobial, and antitubercular agents.[1] It moves beyond simple activity listing to explore the Structure-Activity Relationships (SAR) and mechanistic pathways that drive these phenotypes.

Chemical Scaffold & Synthetic Accessibility

The core utility of thiochromene-3-carbaldehyde lies in its reactive formyl group at the C-3 position and the electrophilic nature of the C-2/C-4 centers. The most robust route for generating this scaffold is the Vilsmeier-Haack formylation , which cyclizes thiochromanones or activated thiophenols.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Self-Validating Step: The formation of the Vilsmeier reagent is exothermic; temperature control is critical to prevent reagent decomposition.

Reagents:

-

Substituted Thiochroman-4-one (1.0 eq)

-

Phosphorus Oxychloride (

) (3.0 eq) -

Dimethylformamide (DMF) (Excess/Solvent)

Methodology:

-

Reagent Generation: Cool anhydrous DMF to 0°C in an ice bath. Add

dropwise over 20 minutes under -

Addition: Dissolve the thiochroman-4-one in minimal DMF and add dropwise to the reagent mixture, maintaining temperature < 5°C.

-

Cyclization: Allow the mixture to warm to Room Temperature (RT), then heat to 60–70°C for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the ketone spot and appearance of a less polar aldehyde spot confirms conversion.

-

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Isolation: Filter the resulting yellow precipitate, wash with water, and recrystallize from ethanol.

Visualization: Synthetic Pathway

Figure 1: Vilsmeier-Haack synthetic pathway transforming thiochroman-4-one to the target aldehyde.

Pharmacological Spectrum & Mechanism of Action[2]

3.1 Anticancer Activity

Derivatives of thiochromene-3-carbaldehyde, particularly Schiff bases and thiosemicarbazones , exhibit potent cytotoxicity. The sulfur atom enhances lipophilicity, facilitating passive transport across the lipid bilayer of cancer cells.

-

Targets: DNA intercalation, Topoisomerase II inhibition, and Apoptosis induction (Caspase-3 activation).

-

Key Cell Lines: MCF-7 (Breast), HepG-2 (Liver), HCT-15 (Colon).

Key Insight: The presence of a thiosemicarbazone moiety at C-3 acts as a tridentate ligand, capable of chelating transition metals (Fe, Cu) in the cellular microenvironment. This chelation generates Reactive Oxygen Species (ROS), triggering oxidative stress-mediated apoptosis.

3.2 Antimicrobial & Antitubercular Activity

The scaffold shows significant efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.

-

Mechanism (TB): Molecular docking studies suggest these derivatives target the Enoyl-ACP Reductase (InhA) enzyme, a key component of the Type II fatty acid biosynthesis pathway (FAS-II) in mycobacteria. The thiochromene ring occupies the hydrophobic pocket of InhA, mimicking the natural substrate.

3.3 Comparative Potency Data

| Derivative Class | Substituent (R) | Target Organism/Cell Line | Activity Metric | Reference |

| Thiosemicarbazone | 4-Cl-Phenyl | MCF-7 (Breast Cancer) | IC50: 2.1 µM | [1, 2] |

| Hydrazone | 4-NO2-Phenyl | M. tuberculosis H37Rv | MIC: 0.5 µg/mL | [3] |

| Thiazolidinedione | Unsubstituted | S. aureus | MIC: 4 µg/mL | [4] |

| Schiff Base | 2,4-Di-Cl-Phenyl | E. coli | MIC: 8 µg/mL | [4] |

Structure-Activity Relationship (SAR)

The biological efficacy of the thiochromene scaffold is tightly regulated by substitutions at three specific zones.

-

Zone A (The Aldehyde/Linker - C3):

-

Conversion of the aldehyde to hydrazones or thiosemicarbazones significantly increases potency compared to the parent aldehyde.

-

Reasoning: The C=N bond improves binding affinity to enzyme active sites via hydrogen bonding.

-

-

Zone B (The Benzenoid Ring - C6/C7/C8):

-

Electron-Withdrawing Groups (EWG): Halogens (Cl, Br) or Nitro (

) groups at C-6 or C-7 enhance antimicrobial activity. -

Electron-Donating Groups (EDG): Methoxy (

) or Methyl (

-

-

Zone C (The Heteroatom - S1):

-

Oxidation of sulfur to sulfoxide (

) or sulfone (

-

Visualization: SAR Map

Figure 2: Structure-Activity Relationship (SAR) analysis of the thiochromene core.

Experimental Protocols

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

Purpose: To determine cell viability and calculate IC50 values.

-

Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of

cells/well in DMEM media. Incubate for 24h at 37°C ( -

Treatment: Add thiochromene derivatives dissolved in DMSO (final DMSO concentration < 0.1%) at serial dilutions (0.1 – 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

. Plot dose-response curves to derive IC50.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Prep: Adjust bacterial culture (S. aureus) to

McFarland standard ( -

Dilution: Prepare 2-fold serial dilutions of the test compound in Mueller-Hinton Broth (MHB) in a 96-well plate. Range: 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add 10 µL of bacterial suspension to each well.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible turbidity. Validation: Use Resazurin dye (blue to pink reduction) for visual confirmation of metabolic activity.

Mechanistic Signaling Pathway (Anticancer)

The following diagram illustrates the proposed signaling cascade triggered by thiochromene derivatives in cancer cells, leading to apoptosis.

Figure 3: Proposed mechanism of action involving ROS-mediated mitochondrial apoptosis.

References

-

Recent developments in thiochromene chemistry. RSC Advances, 2024.

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 2025.[2]

-

Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine/thiochromene scaffolds. Dove Medical Press, 2026.

-

Development of new 5-(chromene-3-yl)methylene-2,4-thiazolidinediones as antimicrobial agents. Farmacia, 2018. (Note: Comparative chromene data used for SAR baseline).

-

Synthesis and Anticancer Activity of Novel Chromene/Thiochromene Derivatives. Letters in Drug Design & Discovery, 2023.

Sources

An In-depth Technical Guide to 4-Oxo-4H-thiochromene-3-carbaldehyde (CAS No. 70940-99-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among these, sulfur-containing heterocycles have emerged as a particularly promising class of compounds. This guide focuses on a specific, yet highly significant, molecule: 4-Oxo-4H-thiochromene-3-carbaldehyde. With its unique thiochromene core, this compound presents a compelling starting point for the development of new therapeutic agents. Thiochromenes, as sulfur analogues of chromenes, have garnered considerable attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide serves as a comprehensive technical resource, providing an in-depth exploration of its synthesis, chemical properties, and potential applications in the field of drug discovery and development.

Section 1: Synthesis and Molecular Architecture

The primary and most established route to synthesizing 4-Oxo-4H-thiochromene-3-carbaldehyde is through the Vilsmeier-Haack reaction . This reaction introduces a formyl group (-CHO) onto an activated aromatic ring, in this case, the thiochroman-4-one backbone.[2]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic iminium salt known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich thiochroman-4-one attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting intermediate yields the desired aldehyde.[3]

Caption: Mechanism of the Vilsmeier-Haack Reaction for the synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde.

Experimental Protocol: Synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde

This protocol is a synthesized methodology based on established procedures for the Vilsmeier-Haack formylation of related compounds.[4][5]

Materials:

-

Thiochroman-4-one

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid indicates the generation of the Vilsmeier reagent.

-

Reaction with Thiochroman-4-one: Dissolve thiochroman-4-one (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 4-Oxo-4H-thiochromene-3-carbaldehyde.

Section 2: Physicochemical and Spectroscopic Profile

Characterization of 4-Oxo-4H-thiochromene-3-carbaldehyde is crucial for confirming its identity and purity. Below is a summary of its key physicochemical properties and expected spectroscopic data, based on its structure and data from analogous compounds.[6][7]

| Property | Value |

| CAS Number | 70940-99-7 |

| Molecular Formula | C₁₀H₆O₂S |

| Molecular Weight | 190.22 g/mol |

| Appearance | Expected to be a crystalline solid |

Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.

-

Aromatic Protons: A series of multiplets corresponding to the protons on the benzene ring will be observed in the aromatic region, likely between δ 7.0-8.5 ppm. The specific splitting patterns will depend on the substitution of the benzene ring.

-

Vinyl Proton: A singlet for the proton at the C2 position of the thiochromene ring is expected, likely in the region of δ 8.0-9.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): A signal for the ketone carbonyl carbon (C4) is expected around δ 175-185 ppm.

-

Aldehyde Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon is expected around δ 185-195 ppm.

-

Aromatic and Vinyl Carbons: Signals for the carbons of the benzene ring and the double bond of the thiochromene ring will appear in the region of δ 110-160 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretching (Ketone): A strong absorption band is expected around 1640-1680 cm⁻¹.

-

C=O Stretching (Aldehyde): Another strong absorption band for the aldehyde carbonyl is expected around 1680-1710 cm⁻¹.

-

C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretching (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

-

C-S Stretching: A weaker absorption may be present in the fingerprint region for the C-S bond.

MS (Mass Spectrometry):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 190, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of CO (m/z = 162) and the formyl radical (-CHO) (m/z = 161).

Section 3: Reactivity and Synthetic Utility

The presence of both an α,β-unsaturated ketone system and an aldehyde functional group makes 4-Oxo-4H-thiochromene-3-carbaldehyde a versatile building block for the synthesis of more complex heterocyclic systems.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, leading to the formation of various derivatives. These reactions include:

-

Condensation Reactions: Reaction with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These derivatives are often explored for their biological activities.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄).

-

Oxidation: Oxidation to the corresponding carboxylic acid.

Caption: Reactivity of the aldehyde group in 4-Oxo-4H-thiochromene-3-carbaldehyde.

Section 4: Potential Applications in Drug Development

The thiochromene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes 4-Oxo-4H-thiochromene-3-carbaldehyde a highly attractive starting point for drug discovery programs.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of thiochromene and chromene derivatives.[13][14][15] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines. The mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer progression.[14] The aldehyde functionality at the 3-position of the thiochromene ring provides a handle for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships (SAR) to optimize anticancer potency.

Antimicrobial and Antifungal Activity

Thiochromene derivatives have also demonstrated significant antimicrobial and antifungal activities.[16] The sulfur atom in the thiochromene ring is believed to play a crucial role in the biological activity of these compounds. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. 4-Oxo-4H-thiochromene-3-carbaldehyde and its derivatives represent a promising avenue for the discovery of novel antimicrobial drugs.

Other Potential Therapeutic Areas

The versatility of the thiochromene scaffold extends to other therapeutic areas, including:

-

Anti-inflammatory Activity: Chromene derivatives have been investigated for their potential as anti-inflammatory agents.[1]

-

Antiviral Activity: Some thiochromene-based compounds have shown promising antiviral properties.[1]

-

Enzyme Inhibition: The core structure can be modified to target specific enzymes involved in disease processes, such as cholinesterases in Alzheimer's disease.[17][18]

Conclusion: A Versatile Scaffold for Future Discoveries

4-Oxo-4H-thiochromene-3-carbaldehyde is a molecule of significant interest to the scientific community, particularly those involved in drug discovery and development. Its synthesis via the well-established Vilsmeier-Haack reaction makes it readily accessible. The presence of multiple reactive sites allows for extensive chemical modification, paving the way for the creation of diverse compound libraries. The proven biological activities of the broader thiochromene class of compounds, especially in the areas of oncology and infectious diseases, underscore the therapeutic potential of this scaffold. This technical guide provides a solid foundation for researchers to further explore the chemistry and pharmacology of 4-Oxo-4H-thiochromene-3-carbaldehyde, with the ultimate goal of developing novel and effective therapeutic agents.

References

-

A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their hydrazone derivatives were evaluated as potential multi-target-directed ligands in vitro against cholinesterases, β-secretase, cyclooxygenase-2, and lipoxygenase-15 (LOX-15), as well as for free radical-scavenging activities. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

-

Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. (2025, March 24). RSC Medicinal Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (2023, May 9). MDPI. Retrieved February 6, 2026, from [Link]

-

Recent developments in thiochromene chemistry. (2024, July 11). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023, February 17). ACS Omega. Retrieved February 6, 2026, from [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). University of Kerbala. Retrieved February 6, 2026, from [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][14][17]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023, January 13). Bentham Science. Retrieved February 6, 2026, from [Link]

-

Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5. (2012, August 9). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Spectral Data Interpretation for Organic Structure Determination. (2025, April 5). StudyPulse. Retrieved February 6, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. Retrieved February 6, 2026, from [Link]

-

An effective green one-pot synthesis of some novel 5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyrano[2,3-c]pyrazoles and 6-(thiophene-2-carbonyl)-7-(trifluoromethyl)pyrano[2,3-d]pyrimidines bearing chromone ring as anticancer agents. (2021, September 20). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

-

Thiochroman-4-ones: Synthesis and reactions. (2008, November 22). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019, November 13). PubMed. Retrieved February 6, 2026, from [Link]

-

4-oxo-4H-chromene-3-carboxaldehyde. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

-

A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. Retrieved February 6, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate. (2016, June 30). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (n.d.). Organic Syntheses. Retrieved February 6, 2026, from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved February 6, 2026, from [Link]

-

Synthesis and Biological Activity of 4H-Thieno[3,2-c]Chromene Derivatives. (2025, August 5). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthesis of some new 4-oxo-4H-chromene derivatives bearing nitrogen Heterocyclic systems as antifungal agents. (2025, August 10). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. (2025, April 30). National Institutes of Health. Retrieved February 6, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved February 6, 2026, from [Link]

-

NMR and IR Spectral Analysis Guide. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]

Sources

- 1. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. jk-sci.com [jk-sci.com]

- 4. aml.iaamonline.org [aml.iaamonline.org]

- 5. ajrconline.org [ajrconline.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. vce.studypulse.au [vce.studypulse.au]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. lehigh.edu [lehigh.edu]

- 12. scribd.com [scribd.com]

- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benthamscience.com [benthamscience.com]

- 16. Synthesis, Characterization, Antimicrobial and Antioxidant Activities of The Homocyclotrimer Of 4-Oxo-4h-Thieno[3,4-C]Chromene-3-Diazonium Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exploring Biological Activity of 4-Oxo-4 H-furo[2,3- h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PubMed [pubmed.ncbi.nlm.nih.gov]

medicinal chemistry applications of thiochromone scaffolds

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Thiochromone Scaffolds

Authored by a Senior Application Scientist

Foreword: The Rise of a Privileged Sulfur Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds."[1] The chromone core is a well-established member of this elite group, forming the basis of numerous natural products and synthetic medicinal agents.[2][3] However, the substitution of its endocyclic oxygen with a sulfur atom gives rise to the thiochromone scaffold, a bioisostere that introduces a unique combination of physicochemical properties.[4] The sulfur atom, with its larger atomic radius, lower electronegativity, and available d-orbitals, alters the molecule's electronics, lipophilicity, and metabolic profile, opening new avenues for drug design that are less explored than its oxygen counterpart.[5][6][7]

This guide provides a comprehensive exploration of the thiochromone core, moving beyond a simple catalog of its activities. We will delve into the causality behind its biological effects, examine the structure-activity relationships (SAR) that govern its potency and selectivity, and provide field-proven experimental protocols for its evaluation. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage this versatile scaffold in modern therapeutic development.

The Thiochromone Core: Physicochemical Properties and Synthetic Accessibility

The thiochromone, or 4H-thiochromen-4-one, scaffold is a bicyclic heterocyclic system where a thiopyran ring is fused to a benzene ring. The presence of sulfur in multiple oxidation states (sulfide, sulfoxide, sulfone) and its ability to engage in diverse bonding patterns presents both challenges and opportunities in its synthesis and application.[8][9][10]

Key Physicochemical Characteristics

The replacement of oxygen with sulfur significantly impacts the scaffold's properties:

-

Enhanced Lipophilicity : Sulfur is less polar than oxygen, generally increasing the lipophilicity of the resulting molecule. This can improve membrane permeability and bioavailability.[5]

-

Modified Electronic Profile : The sulfur atom alters the electron distribution within the heterocyclic ring, influencing how the molecule interacts with biological targets.[7]

-

Metabolic Handles : The sulfur atom can be oxidized in vivo to the corresponding sulfoxide and sulfone, providing potential sites for metabolic transformation which can be exploited to fine-tune pharmacokinetic properties or design prodrugs.[5]

Synthetic Accessibility

The utility of a scaffold is directly tied to its synthetic accessibility. While historically less explored than chromones, efficient synthetic routes to thiochromones are now well-established, making them readily available for derivatization and library synthesis.[6][11] A common and robust strategy involves the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids.[1] More recently, one-pot cascade reactions have streamlined this process, enhancing efficiency and reducing waste.[10][11]

Below is a generalized workflow for a common synthetic pathway to the thiochromone core and its subsequent derivatization.

Caption: Generalized workflow for thiochromone synthesis and derivatization.

Therapeutic Applications: A Multi-Target Scaffold

Thiochromone derivatives have demonstrated a remarkable breadth of pharmacological activities, underscoring their versatility in drug design.[7][12] We will now explore the principal therapeutic areas where this scaffold has shown significant promise.

Anticancer Activity

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Thiochromone derivatives have emerged as potent agents capable of inhibiting tumor cell proliferation, inducing programmed cell death (apoptosis), and preventing metastasis.[9][13][14]

Mechanism of Action: Thiochromones exert their anticancer effects through multiple mechanisms. They are known to inhibit key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and ERK-MAPK pathways.[13][15] Furthermore, they can induce apoptosis by generating reactive oxygen species (ROS) within cancer cells, leading to DNA damage and cell death.[7][15] The scaffold has also been used to develop inhibitors of specific enzymes crucial for cancer progression, including tyrosine kinases and carbonic anhydrases.[5][7]

Structure-Activity Relationship (SAR) Insights:

-

Substitution Pattern: Compounds with a thiochromanone skeleton have generally exhibited higher anticancer activity than their chromanone analogs.[14][16]

-

Hybrid Molecules: Fusing the thiochromone core with other pharmacophores, such as thiosemicarbazones or 1,3,4-thiadiazoles, has led to derivatives with exceptional cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar range.[5][13][17]

-

Position 4 Modifications: The carbonyl group at the 4-position is a critical site for modification. Derivatives incorporating thiosemicarbazone moieties at this position have shown significantly enhanced cytotoxic activity.[13]

Data Presentation: In Vitro Cytotoxicity of Thiochromone Derivatives

| Compound ID | Scaffold Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 42 | Fused with 1,3,4-thiadiazole | MCF-7 (Breast) | 3.25 | [5] |

| HT29 (Colon) | 3.12 | [5] | ||

| HepG2 (Liver) | 4.15 | [5] | ||

| Compound 47 | Thiosemicarbazone at C4 | MCF-7 (Breast) | 0.42 | [13] |

| SK-mel-2 (Melanoma) | 0.58 | [13] | ||

| DU145 (Prostate) | 0.43 | [13] |

Experimental Protocol: MTT Assay for Cellular Proliferation

This protocol provides a reliable method for assessing the cytotoxic effects of thiochromone derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (thiochromone derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiochromone derivatives have demonstrated broad-spectrum activity against both bacterial and fungal pathogens.[5][13][18]

Mechanism of Action: The antimicrobial action of these compounds often involves the disruption of microbial membrane integrity or interference with the synthesis of essential macromolecules like nucleic acids, leading to cell death.[7][13]

Structure-Activity Relationship (SAR) Insights:

-

Halogenation: The introduction of a chlorine atom at the 6-position of the thiochromanone ring consistently enhances antibacterial activity.[5][13]

-

C4-Position Moieties: The addition of an oxime ether or oxime group at the 4-position can boost antibacterial efficacy.[5]

-

Fused Heterocycles: Hybridizing the thiochromone scaffold with other heterocyclic systems like pyrazole or pyrimidine can significantly enhance antimicrobial activity.[13] For example, a pyrazolothiochromene derivative showed strong inhibition zones (14-24 mm) against a range of bacteria.[13]

-

Spiro Compounds: Spiro-pyrrolidines incorporating a thiochroman-4-one moiety have shown potent antibacterial activity, outperforming standard drugs like amoxicillin against certain strains.[13]

Data Presentation: Antimicrobial Efficacy of Thiochromone Derivatives

| Compound Type | Target Organism | Activity Metric | Value | Reference |

| 6-Chloro-thiochromanone | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 15 µg/mL | [5][19] |

| Indolo-thiochroman | Candida albicans | MIC | 4 µg/mL | [13] |

| Spiro-pyrrolidine thiochromanone | Bacillus subtilis | MIC | 32 µg/mL | [13] |

| 3-Hydroxythiochromen-4-one | Moraxella catarrhalis | MIC | 0.5 µM | [13] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular disorders. Thiochromone derivatives have been investigated as potential anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[20]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of certain thiochromone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[21] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. By inhibiting NF-κB activation, these compounds can suppress the production of inflammatory mediators.[21] Some derivatives, particularly spiro thiochromene-oxindoles, are designed as specific COX-2 inhibitors, which reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[20]

Caption: Inhibition of the NF-κB pathway by thiochromone derivatives.

Antiparasitic and Neuroprotective Potential

Beyond the major areas above, the thiochromone scaffold has shown promise in more specialized therapeutic applications.

Antiparasitic Activity: Thiochroman-4-one derivatives have been identified as potent agents against Leishmania panamensis.[1] SAR studies revealed that incorporating a vinyl sulfone moiety significantly enhances antileishmanial activity, with some compounds showing a high selectivity index, making them more toxic to the parasite than to human cells.[1][5][13] Fluorine substitution at the 6-position was also found to increase leishmanicidal potency.[5][13]

Neuroprotective Effects: Oxidative stress is a major contributor to the pathology of neurodegenerative diseases.[22] A study evaluating a library of flavones and their 4-thio analogues found that 7,8-dihydroxy 4-thioflavones were potent neuroprotective compounds against H₂O₂-induced oxidative stress. Their mechanism was found to be mediated via the activation of anti-apoptotic cell survival pathways, including ERK1/2 and PI3K/Akt.[22]

Caption: Activation of the PI3K/Akt survival pathway by neuroprotective thioflavones.

Consolidated SAR and Future Perspectives

By synthesizing the data across therapeutic areas, we can construct a general SAR map for the thiochromone scaffold, providing a predictive framework for future design efforts.

Sources

- 1. Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromones as a privileged scaffold in drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. preprints.org [preprints.org]

- 5. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A [pubs.rsc.org]

- 6. Recent developments in thiochromene chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00690A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-Pot Synthesis of Thiochromone and It’s Derivatives[v2] | Preprints.org [preprints.org]

- 12. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biotransformation of Thiochroman Derivatives Using Marine-Derived Fungi: Isolation, Characterization, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and arthritic effects of thiacremonone, a novel sulfur compound isolated from garlic via inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thioflavones as novel neuroprotective agents - CentAUR [centaur.reading.ac.uk]

solubility profile of 4-Oxo-4H-thiochromene-3-carbaldehyde in organic solvents

The Solubility Profile of 4-Oxo-4H-thiochromene-3-carbaldehyde is a critical parameter for its application in synthetic organic chemistry, particularly in the design of sulfur-containing pharmacophores. Also known as 3-formylthiochromone , this compound exhibits a solubility behavior distinct from its oxygen analogue (3-formylchromone) due to the higher lipophilicity and larger atomic radius of the sulfur atom.

This guide synthesizes empirical data from synthetic workups (Vilsmeier-Haack reaction) and physicochemical principles to provide an authoritative solubility profile.

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the molecular architecture of 4-Oxo-4H-thiochromene-3-carbaldehyde.

-

Lipophilic Core: The thiochromone ring system (benzene fused to a thiopyran-4-one ring) is aromatic and planar. The replacement of oxygen (in chromone) with sulfur increases the lipophilicity (Calculated LogP ~1.5–2.0), making the molecule less soluble in highly polar protic solvents compared to its oxygen counterpart.

-

Polar Handles: The C-3 formyl group (-CHO) and the C-4 carbonyl group (C=O) create a dipole moment. These groups accept hydrogen bonds but lack hydrogen bond donors, classifying the molecule as a hydrogen bond acceptor .

-

Crystal Lattice Energy: The molecule exists as a solid (typically yellow crystals). Dissolution requires overcoming the

-

Part 2: Solubility Profile in Organic Solvents

The following data categorizes solvents based on their interaction with 3-formylthiochromone. This profile is derived from standard isolation protocols (Vilsmeier-Haack synthesis) and spectroscopic preparation methods.

Table 1: Solubility Categorization

| Solvent Class | Specific Solvents | Solubility Status | Operational Context |

| Polar Aprotic | DMSO, DMF | High | Primary solvents for biological stock solutions and synthesis reactions (e.g., Knoevenagel condensation). |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Preferred solvents for liquid-liquid extraction and NMR analysis ( |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Ideal Recrystallization Solvents. Soluble at boiling point; sparingly soluble at room temperature. |

| Non-Polar | Hexane, Pentane | Insoluble | Used as anti-solvents to precipitate the product or wash away non-polar impurities. |

| Aqueous | Water | Insoluble | The compound precipitates immediately upon pouring the reaction mixture into ice water. |

Part 3: Experimental Protocols

Protocol A: Recrystallization from Ethanol

Context: This is the standard method for purifying crude 3-formylthiochromone following Vilsmeier-Haack synthesis.

-

Preparation: Place crude 3-formylthiochromone in a round-bottom flask.

-

Dissolution: Add absolute Ethanol (approx. 10-15 mL per gram of solute).[1]

-

Heating: Heat the mixture to reflux (

) with stirring until the solid completely dissolves. If insoluble particles remain, filter the hot solution through a pre-warmed funnel. -

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool in an ice bath (

) for 1 hour. -

Isolation: Filter the yellow needles via vacuum filtration. Wash the cake with cold ethanol.

-

Drying: Dry under vacuum to remove residual solvent.

Protocol B: Gravimetric Solubility Determination

Context: Use this protocol if exact quantitative solubility (mg/mL) is required for a specific solvent system.

Figure 1: Step-by-step workflow for determining the saturation limit of 3-formylthiochromone.

Part 4: Solvent Selection Logic for Applications

Selecting the correct solvent is crucial for preventing side reactions. The aldehyde group at C-3 is electrophilic and susceptible to nucleophilic attack.

Critical Stability Warnings:

-

Alcohol Reactivity: In acidic methanol or ethanol, 3-formylthiochromone can form hemiacetals or acetals over prolonged storage. Recommendation: Use fresh solutions or store in DMSO/DCM.

-

DMSO Oxidation: While stable in DMSO for short periods, prolonged heating in DMSO can lead to oxidation or decomposition. Recommendation: Use anhydrous DMSO for biological assays and freeze aliquots.

Figure 2: Decision matrix for solvent selection based on experimental intent.

References

-

Synthesis & Vilsmeier-Haack Reaction

-

Giles, P. R., & Marson, C. M. (1990). Oxidative formylation and chloromethylation as alternative pathways... Tetrahedron Letters, 31(36), 5227-5230. Link (Establishes synthesis from thiochroman-4-one using DMF/POCl3).

-

-

Recrystallization & Derivatives

-

General Reactivity

-

Levkovskaya, G. G., et al. (2018). Synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones. Russian Chemical Reviews. Link (Comprehensive review of thiochromone solubility and reactivity).

-

Sources

Advanced Technical Guide: Vilsmeier-Haack-Arnold Formylation of Thiochroman-4-ones

This guide details the history, mechanism, and technical execution of the Vilsmeier-Haack-Arnold (VHA) formylation applied to thiochroman-4-ones.

Executive Summary

The Vilsmeier-Haack (VH) reaction, traditionally an electrophilic aromatic substitution, evolves into the Vilsmeier-Haack-Arnold (VHA) reaction when applied to enolizable ketones like thiochroman-4-ones. This transformation is the cornerstone for converting simple sulfur-containing bicyclic ketones into 4-chloro-3-formylthiochromenes (4-chloro-2H-thiochromene-3-carbaldehydes). These intermediates are critical "linchpins" in medicinal chemistry, enabling the rapid synthesis of fused tricyclic systems (e.g., thiopyrano[4,3-c]pyrazoles) with potent bioactivity.

Historical Genesis & Evolution

The Foundational Era (1927–1958)

-

1927 (The Discovery): Anton Vilsmeier and Albrecht Haack discovered that N-methyl-N-phenylformamide and phosphorus oxychloride (

) could formylate electron-rich aromatics (e.g., dimethylaniline). This established the "Vilsmeier Reagent" (chloromethyliminium salt) as a potent electrophile. -

1958 (The Arnold Expansion): The Czech chemist Z. Arnold dramatically expanded the scope of the reaction. He demonstrated that aliphatic carbonyl compounds (ketones) could react with the Vilsmeier reagent. Unlike the aromatic substitution, this reaction involved the attack on the enol form of the ketone, followed by chlorination and formylation, yielding

-chlorovinyl aldehydes (chloroacroleins).

Application to Thiochromanones

The adaptation of Arnold’s conditions to thiochroman-4-one was a pivotal development in heterocyclic chemistry. Unlike simple acetophenones, thiochroman-4-one presents a cyclic, sulfur-containing scaffold.

-

The Challenge: The sulfur atom is nucleophilic and prone to oxidation or alkylation. However, the VHA conditions (

/DMF) favor reaction at the enolizable C3 position and the C4 carbonyl oxygen. -

The Breakthrough: Researchers identified that under controlled thermal conditions, the reaction selectively yields 4-chloro-2H-thiochromene-3-carbaldehyde . This molecule retains the sulfur ring intact while installing two reactive handles: an electrophilic aldehyde at C3 and a displaceable chlorine at C4.

Mechanistic Deep Dive: The "Chloroformylation" Cascade

The transformation of thiochroman-4-one is not a simple formylation; it is a chloroformylation sequence.

The Pathway[1][2][3][4]

-

Reagent Formation: DMF reacts with

to generate the electrophilic Vilsmeier reagent (chloromethyliminium salt).[1][2][3] -

Enolization: Thiochroman-4-one tautomerizes to its enol form.

-

C3 Attack: The enol attacks the Vilsmeier reagent, forming a C3-iminium intermediate.

-

O-Activation: The carbonyl oxygen (now a hydroxyl in the intermediate) attacks the phosphorus species (

), converting it into a good leaving group ( -

Elimination/Chlorination: A chloride ion attacks C4, displacing the phosphate group and creating the C3-C4 double bond.

-

Hydrolysis: The iminium moiety is hydrolyzed during aqueous workup to reveal the aldehyde.

Visualization: Reaction Logic

The following diagram details the molecular logic flow, highlighting the critical "Arnold" deviation from standard aromatic formylation.

Caption: The Vilsmeier-Haack-Arnold cascade transforming a cyclic ketone into a functionalized chloro-aldehyde.

Validated Synthetic Protocol

This protocol is designed for reproducibility and scalability. It utilizes a "reverse addition" technique to control the exotherm.

Reagents & Equipment[2][3][7][8][9][10]

-

Substrate: Thiochroman-4-one (1.0 eq)

-

Reagent A: Phosphorus Oxychloride (

) (3.0 eq) [DANGER: Reacts violently with water] -

Reagent B: N,N-Dimethylformamide (DMF) (5.0 eq, Anhydrous)

-

Solvent: Dichloromethane (DCM) (Optional, for solubility) or Neat DMF.

Step-by-Step Methodology

-

Vilsmeier Complex Generation:

-

Substrate Addition:

-

Dissolve Thiochroman-4-one in a minimum volume of DMF.

-

Add the substrate solution dropwise to the Vilsmeier complex at 0°C.

-

Observation: The mixture will darken (red/brown) as the enol reacts.

-

-

The "Arnold" Heating Phase:

-

Allow the mixture to warm to Room Temperature (RT).

-

Heat to 60–80°C for 3–5 hours.

-

Why: The initial formylation happens at lower temps, but the chlorination/elimination (O -> Cl conversion) requires thermal energy. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Hydrolysis & Workup:

-

Cool the reaction mixture to RT.

-

Pour slowly onto crushed ice/sodium acetate (buffered hydrolysis). Caution: Massive exotherm and HCl gas evolution.

-

Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.

-

Extract with DCM (

), wash with brine, dry over

-

-

Purification:

-

Recrystallize from Ethanol or purify via flash chromatography (Silica gel).

-

Target Product: Yellow needles/solid.

-

Quantitative Performance Data

Comparison of historical vs. optimized modern conditions for 4-chloro-3-formylthiochromene synthesis.

| Parameter | Classical (Arnold, 1958) | Modern Optimized (Chen/Meth-Cohn) | Impact |

| Reagent Ratio | 1:1 ( | 3:1 ( | Excess |

| Temperature | Reflux ( | Controlled ( | Higher temps cause tarring/polymerization of S-ring. |

| Solvent | Neat | DMF/DCM Cosolvent | Improved solubility reduces localized hotspots. |

| Yield | 40–50% | 75–85% | Modern workup (buffered) prevents aldehyde degradation. |

Applications in Drug Discovery

The 4-chloro-3-formyl moiety is a "bi-electrophile."

-

C4-Chlorine: Susceptible to Nucleophilic Aromatic Substitution (

) despite being vinylogous. -

C3-Aldehyde: Classic carbonyl chemistry (condensations).

Workflow: Synthesis of Fused Pyrazoles

Reacting the product with Hydrazine Hydrate (

-

Hydrazine forms a hydrazone with the aldehyde.

-

The nucleophilic nitrogen of the hydrazone attacks C4, displacing the chlorine.

-

Result: Thiopyrano[4,3-c]pyrazole , a scaffold found in various kinase inhibitors.

References

-

Vilsmeier, A., & Haack, A. (1927).[5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[7][6] Berichte der deutschen chemischen Gesellschaft.[6] Link[6]

-

Arnold, Z. (1958). Synthetic reactions of dimethylformamide.[4][2][3][7][8] I. General synthesis of β-chlorovinyl aldehydes. Collection of Czechoslovak Chemical Communications. Link

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction (Review).[9][2][7][6][10][11] Comprehensive Organic Synthesis. Link

-

Chen, Y., et al. (2016). Synthesis and chemical properties of thiochromone and its 3-substituted derivatives. Chemistry of Heterocyclic Compounds.[3][12][7][10][13] Link

-

Wang, D., et al. (2017).[14] One-Pot Synthesis of Thiochromen-4-ones. Synthesis.[4][2][3][12][7][6][13][14][15][16] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. US20090131653A1 - Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Google Patents [patents.google.com]

- 9. Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The mechanism of the Vilsmeier–Haack reaction. Part III. Structural and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. (PDF) REVIEW ARTICLE ON VILSMEIER-HAACK REACTION [academia.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiochromone and Thioflavone synthesis [organic-chemistry.org]

- 15. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Vilsmeier-Haack Synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde: An Application Note and Protocol

Introduction: The Strategic Importance of 4-Oxo-4H-thiochromene-3-carbaldehyde

For researchers, medicinal chemists, and professionals in drug development, the thiochromone scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. The introduction of a formyl group at the C3 position to yield 4-Oxo-4H-thiochromene-3-carbaldehyde creates a versatile intermediate, a powerful synthetic linchpin for the elaboration of more complex molecular architectures. This aldehyde functionality serves as a reactive handle for the construction of diverse pharmacophores, including pyrazoles, isoxazoles, and pyrimidines, thereby enabling the exploration of extensive chemical space in the quest for novel therapeutic agents. The Vilsmeier-Haack reaction stands as a classical and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic systems, making it an ideal choice for the synthesis of this key intermediate.[1][2] This application note provides a comprehensive guide to the Vilsmeier-Haack synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde, delving into the mechanistic underpinnings, offering a detailed experimental protocol, and addressing critical practical considerations to ensure a successful and reproducible synthesis.

Mechanistic Insights: The Electrophilic Formylation Cascade

The Vilsmeier-Haack reaction is a two-part process initiated by the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the electron-rich substrate.[3]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of an adduct. Subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Electrophilic Aromatic Substitution: The starting material, 4-hydroxythiocoumarin (4-hydroxy-2H-thiochromen-2-one), exists in tautomeric equilibrium with its enol form, which is an electron-rich nucleophile. The Vilsmeier reagent, a potent electrophile, is then attacked by the enolate, leading to the formation of an iminium salt intermediate at the C3 position.

-

Hydrolysis to the Aldehyde: The final step involves the hydrolysis of the iminium salt during the aqueous work-up. The addition of water and subsequent elimination of dimethylamine and hydrochloric acid yields the desired 4-Oxo-4H-thiochromene-3-carbaldehyde.

Visualizing the Reaction Pathway

Caption: The Vilsmeier-Haack reaction mechanism for the synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of analogous 4-hydroxycoumarin systems.[4] Researchers should exercise caution and adhere to all safety guidelines when handling the reagents.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-Hydroxythiocoumarin | ≥98% | Sigma-Aldrich | Starting material. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Should be stored over molecular sieves. |

| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Highly corrosive and water-reactive. Handle with extreme care. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Crushed Ice | - | - | For quenching the reaction. |

| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific | For neutralization. |

| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific | For drying the organic layer. |

| Ethanol | Reagent Alcohol | Fisher Scientific | For recrystallization. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Dropping funnel

-

Reflux condenser with a calcium chloride guard tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation:

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq.).

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise from the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a pale yellow to pinkish solid indicates the formation of the Vilsmeier reagent.

-

-

Reaction with 4-Hydroxythiocoumarin:

-

Dissolve 4-hydroxythiocoumarin (1.0 eq.) in a minimal amount of anhydrous DMF.

-

Add the solution of 4-hydroxythiocoumarin dropwise to the freshly prepared Vilsmeier reagent with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to 60-70 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the eluent).

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a large excess of crushed ice (approximately 500 g) with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The crude product will precipitate as a solid. Stir the mixture for an additional 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

-

Purification:

-

The crude product can be purified by recrystallization from ethanol to afford 4-Oxo-4H-thiochromene-3-carbaldehyde as a crystalline solid.

-

Dry the purified product in a vacuum oven at 50-60 °C.

-

Data Presentation: Expected Results

| Parameter | Expected Value |

| Appearance | Yellow to off-white crystalline solid |

| Yield | 60-80% (reported yields for analogous chromone synthesis can be in this range) |

| Melting Point | Literature values for similar compounds suggest a melting point in the range of 150-180 °C. |

| ¹H NMR | A characteristic singlet for the aldehyde proton (CHO) is expected around δ 9.5-10.5 ppm. Aromatic protons will appear in the region of δ 7.0-8.5 ppm. |

| ¹³C NMR | The carbonyl carbon of the aldehyde is expected around δ 185-195 ppm. The C4 carbonyl will appear around δ 175-185 ppm. |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=O (ketone and aldehyde) stretching around 1650-1700 cm⁻¹, and C-H (aldehyde) stretching around 2720 and 2820 cm⁻¹. |

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require strict safety protocols.

-

Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance that reacts violently with water.[5] It should be handled only in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

N,N-Dimethylformamide (DMF): is a combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Handle DMF in a fume hood and avoid inhalation of vapors.

-

Reaction Quenching: The quenching of the reaction mixture with ice water is a highly exothermic process. The addition should be done slowly and with vigorous stirring to control the heat generated.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Product Yield | Incomplete formation of the Vilsmeier reagent. | Ensure that anhydrous DMF and high-purity POCl₃ are used. The reaction should be carried out under a dry atmosphere (e.g., nitrogen or argon). |

| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC and adjust the reaction time and temperature accordingly. | |

| Formation of Byproducts | Side reactions due to excess Vilsmeier reagent. | Use a stoichiometric amount of the Vilsmeier reagent or slightly in excess (up to 2 equivalents). |

| Decomposition of the product during work-up. | Ensure that the quenching and neutralization steps are performed at low temperatures and as quickly as possible. | |

| Difficulty in Purification | Presence of residual DMF. | Wash the crude product thoroughly with water during filtration. Recrystallization from a suitable solvent system should remove any remaining DMF. |

Conclusion

The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 4-Oxo-4H-thiochromene-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this important intermediate for further synthetic transformations. The ability to fine-tune reaction conditions and troubleshoot potential issues will further enhance the utility of this classical yet powerful formylation reaction in the modern synthetic laboratory.

References

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

- Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Arabian Journal of Chemistry. 2017.

- Supporting Inform

- REARRANGEMENT OF SPIRODIOXOLANES UNDER THE ACTION OF THE VILSMEIER-HAACK REAGENT INTO FUNCTIONALIZED 4,5,6,7- TETRAHYDROBENZOFURANS.

- Rapid Synthesis of 4-oxo-4H-chromene-3-carboxylic Acid.

- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. 2018.

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. PubMed. 2025.

- Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles..

- Vilsmeier-Haack formylation of coumarin derivatives. A solvent dependent kinetic study.

- Synthesis of warfarin analogs: conjugate addition reactions of alkenyl-substituted N-heterocycles with 4-hydroxycoumarin.

- Vilsmeier–Haack reaction. Wikipedia.

- One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI. 2025.

- One-Pot Synthesis of Thiochromone and It's Deriv

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023.

- Recent developments in thiochromene chemistry. Organic & Biomolecular Chemistry. 2024.

- Utility of 4-hydroxythiocoumarin in organic synthesis.

- p. 331 - Organic Syntheses Procedure. Organic Syntheses.

- Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv

- Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction). Benchchem.

Sources

Application Note and Detailed Protocol for the One-Pot Synthesis of 3-Formylthiochromone from Thiochroman-4-one

Introduction: The Significance of 3-Formylthiochromone in Modern Drug Discovery

Thiochromone scaffolds are a critical class of sulfur-containing heterocycles that have garnered significant attention in medicinal chemistry and materials science.[1][2][3][4][5][6][7] Their utility as versatile building blocks for the synthesis of more complex and polycyclic heterocyclic analogs is well-established.[8] Among the various substituted thiochromones, 3-formylthiochromone stands out as a particularly valuable synthon.[1] The presence of a reactive aldehyde group at the 3-position, in conjugation with the thiopyrone ring system, provides multiple electrophilic sites for a diverse range of chemical transformations.[1][9] This reactivity has been exploited to generate a library of novel compounds with promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4][5][6][7][10]

This application note provides a comprehensive guide to the one-pot synthesis of 3-formylthiochromone from the readily available starting material, thiochroman-4-one. We will delve into the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize this important heterocyclic building block.

Reaction Mechanism and Scientific Principles: The Vilsmeier-Haack Approach

The one-pot conversion of thiochroman-4-one to 3-formylthiochromone is achieved through the Vilsmeier-Haack reaction. This powerful formylation method utilizes a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent (most commonly phosphorus oxychloride, POCl₃).[11][12]

The reaction proceeds through a well-defined mechanistic pathway:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion. This reagent is the key formylating species in the reaction.[11]

-

Electrophilic Attack: Thiochroman-4-one, in the presence of the Vilsmeier reagent, is believed to exist in equilibrium with its enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.

-

Intermediate Formation and Elimination: This attack leads to the formation of an iminium ion intermediate. Subsequent elimination of dimethylamine and hydrolysis during the work-up step would typically yield a formylated product. However, in this one-pot reaction, the reaction conditions also facilitate the dehydrogenation of the thiochromanone ring to the more stable aromatic thiochromone system.

-

Dehydration and Aromatization: The reaction mixture is heated, which promotes the elimination of a water molecule and the formation of the thermodynamically stable, conjugated 3-formylthiochromone.

The overall transformation from thiochroman-4-one to 3-formylthiochromone via the Vilsmeier-Haack reaction can be visualized as follows:

Caption: One-pot synthesis of 3-formylthiochromone.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier | Notes |

| Thiochroman-4-one | ≥98% | Commercially Available | |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Phosphorus Oxychloride (POCl₃) | ≥99% | Commercially Available | Handle in a fume hood with care. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||

| Brine (Saturated NaCl Solution) | Prepared in-house | ||

| Anhydrous Magnesium Sulfate | Commercially Available | ||

| Ethyl Acetate | ACS Grade | Commercially Available | For chromatography. |

| Hexanes | ACS Grade | Commercially Available | For chromatography. |

Equipment

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube.

-

Ice bath.

-

Heating mantle with a temperature controller.

-

Rotary evaporator.

-

Standard laboratory glassware for work-up and purification.

-

Silica gel for column chromatography.

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

Detailed Experimental Protocol

This protocol is designed for a one-pot synthesis of 3-formylthiochromone from thiochroman-4-one.

Caption: Experimental workflow for the one-pot synthesis.

Step 1: Preparation of the Vilsmeier Reagent

-

In a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

-

Cool the flask to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

-